1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea

Descripción

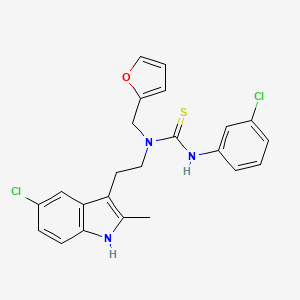

This compound is a thiourea derivative featuring a 5-chloro-2-methyl-substituted indole core linked to a 3-chlorophenyl group and a furan-2-ylmethyl moiety. The indole ring system is known for its biological relevance in medicinal chemistry, particularly in targeting serotonin receptors and enzyme inhibition . Thiourea derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, making this compound a candidate for similar applications .

Propiedades

IUPAC Name |

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2N3OS/c1-15-20(21-13-17(25)7-8-22(21)26-15)9-10-28(14-19-6-3-11-29-19)23(30)27-18-5-2-4-16(24)12-18/h2-8,11-13,26H,9-10,14H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRWQPJBQRLHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea represents a novel class of thiourea derivatives that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

This compound features a complex structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves the reaction of appropriate indole derivatives with thiourea under controlled conditions, often yielding high purity and yield rates. The structure can be represented as follows:

Antimicrobial Activity

Thiourea derivatives, including the compound , have shown significant antimicrobial properties. A study indicated that compounds with thiourea moieties exhibited effective inhibition against various bacterial strains, including E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 µg/mL .

Table 1: Antimicrobial Activity of Thiourea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | E. coli | 6.25 |

| 2 | S. aureus | 12.5 |

| 3 | P. aeruginosa | 10.0 |

Anticancer Activity

Research has demonstrated that this thiourea derivative exhibits promising anticancer activity. In vitro studies revealed that it effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM . The mechanism appears to involve the induction of apoptosis and the inhibition of angiogenesis.

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| PC-3 (Prostate Cancer) | 8 |

| HeLa (Cervical Cancer) | 12 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated, showing significant free radical scavenging activity. The DPPH assay results indicated an IC50 value of approximately 45 µg/mL, suggesting its potential as a protective agent against oxidative stress .

Case Studies

Several case studies have highlighted the therapeutic potential of thiourea derivatives:

- Case Study on Anticancer Efficacy : A study involving human leukemia cell lines demonstrated that the compound induced cell cycle arrest and apoptosis at low concentrations (IC50 = 1.5 µM), showcasing its potential for treating resistant cancer forms .

- Case Study on Antimicrobial Resistance : Another investigation focused on the effectiveness of this compound against biofilms formed by Staphylococcus aureus. Results showed a reduction in biofilm formation by over 70%, indicating its utility in combating antibiotic resistance .

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is often linked to their structural attributes. The presence of halogen substituents and specific functional groups has been correlated with enhanced potency against microbial pathogens and cancer cells .

Table 3: Structure-Activity Relationship Insights

| Structural Feature | Effect on Activity |

|---|---|

| Halogen Substituents | Increased antimicrobial activity |

| Indole Moiety | Enhanced anticancer efficacy |

| Furan Ring | Improved antioxidant properties |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

This compound belongs to the class of thiourea derivatives, characterized by a thiourea functional group attached to complex aromatic systems. The structure includes an indole moiety, which is known for its diverse biological activities. The molecular formula is , and its IUPAC name reflects its complex structure.

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The presence of the indole ring is particularly notable for enhancing anticancer activity due to its ability to interact with biological targets involved in tumor growth and metastasis.

A recent study demonstrated that related indole-thiourea compounds showed promising results against breast cancer cells, indicating that this compound may also possess similar anticancer effects .

Antimicrobial Properties

Thiourea derivatives have been explored for their antimicrobial activities against a range of pathogens. The compound's structure suggests potential efficacy against both bacterial and fungal strains. In vitro studies have shown that thioureas can exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .

For example, a related study highlighted the enhanced antibacterial activity of certain thiourea derivatives against methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in clinical settings .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, including functionalization of the indole ring and subsequent coupling reactions to form the thiourea linkage. Various methodologies have been explored to optimize yield and purity:

- Functionalization Techniques : New methodologies for functionalizing indoles at specific positions have been developed, allowing for more efficient synthesis of compounds with desired biological activities .

- Coupling Reactions : The use of coupling agents in synthesizing thioureas has improved reaction efficiency and product yield .

Extensive studies have been conducted to evaluate the biological activity of this compound:

| Activity Type | Tested Pathogens/Cells | Results |

|---|---|---|

| Anticancer | Breast cancer cell lines | Significant inhibition of proliferation |

| Antibacterial | Staphylococcus aureus, E. coli | Broad-spectrum activity observed |

| Antifungal | Various fungal strains | Enhanced antifungal properties noted |

These findings underscore the compound's potential as a lead structure for developing new therapeutic agents.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Thiourea Derivatives

The following table summarizes key structural variations and inferred properties of the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Chloro groups (target compound) confer higher lipophilicity compared to fluoro or methoxy substituents, which may enhance cellular uptake but reduce aqueous solubility .

Biological Implications: Thioureas with indole cores (e.g., target compound, –5) are structurally poised to interact with hydrophobic enzyme pockets or DNA, akin to other indole-based therapeutics . The bicycloheptane derivative () demonstrates how sterically bulky substituents can influence pharmacokinetics, though its non-indole core limits direct comparability .

Synthetic Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.